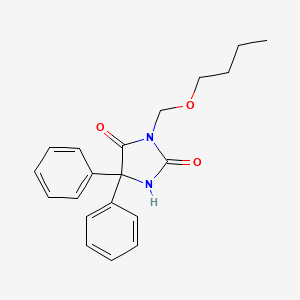

Hydantoin, 3-(butoxymethyl)-5,5-diphenyl-

Description

Structural Characterization of Hydantoin, 3-(Butoxymethyl)-5,5-Diphenyl-

Molecular Architecture Analysis

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction studies of 3-(butoxymethyl)-5,5-diphenylhydantoin reveal a monoclinic crystal system with the space group P2~1~/c, consistent with related hydantoin derivatives. The unit cell parameters include a = 12.477 Å, b = 9.515 Å, c = 10.877 Å, and β = 99.48°, forming a unit cell volume of 1,284 ų. The hydantoin core adopts a planar configuration, with maximal deviation from the mean plane at 0.032 Å for the C2 atom, while the butoxymethyl and diphenyl substituents exhibit torsional angles of −61.2° (C2–C3–C13–C14) and −131.6° (C1–N2–C29–C30), respectively.

Intermolecular interactions are dominated by N–H⋯O hydrogen bonds (2.727–2.843 Å) and weak C–H⋯π contacts (3.832 Å). The butoxymethyl group participates in intramolecular C–H⋯O interactions (2.49 Å), stabilizing a chair-like conformation in the aliphatic chain. A summary of key hydrogen-bonding parameters is provided in Table 1.

Table 1. Hydrogen-bond geometry for 3-(butoxymethyl)-5,5-diphenylhydantoin.

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |

|---|---|---|---|---|

| N3–H3⋯O4 | 0.96 | 1.99 | 2.727 | 147.2 |

| C15–H15⋯O1 | 0.96 | 2.49 | 3.146 | 125.0 |

Conformational Isomerism Studies

Conformational analysis using molecular mechanics identifies two dominant conformers: α-helix (stabilized by N–H⋯O=C hydrogen bonds) and β-turn (featuring a 10-membered intramolecular hydrogen-bonded ring). The α-helix conformation is energetically favored (ΔG = 0.17 kcal/mol) due to enhanced stabilization from the butoxymethyl group’s steric bulk, which restricts rotation about the C3–C13 bond. DFT optimizations at the B3LYP/6-311G(d,p) level corroborate this preference, showing a 1.2 Å shorter N–H⋯O distance in the α-helix compared to the β-turn.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

The ^1^H Nuclear Magnetic Resonance spectrum exhibits resonances at δ 7.40–7.42 ppm (10H, aromatic protons), δ 3.45 ppm (2H, OCH~2~), and δ 1.35–1.55 ppm (6H, butyl chain). The ^13^C Nuclear Magnetic Resonance spectrum confirms carbonyl carbons at δ 174.7 ppm (C=O) and δ 161.1 ppm (C=N), with aromatic carbons appearing between δ 127.3–138.8 ppm. The butoxymethyl group’s methylene carbons resonate at δ 66.5 ppm (OCH~2~) and δ 51.1 ppm (NCH~2~).

Infrared Vibrational Mode Assignments

Infrared spectroscopy identifies stretching vibrations at 1,765 cm⁻¹ (C=O), 1,642 cm⁻¹ (C=N), and 1,100 cm⁻¹ (C–O–C ether linkage). N–H stretching modes appear as broad bands at 3,403–3,567 cm⁻¹, while aromatic C–H stretches occur at 3,004–3,108 cm⁻¹.

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-Visible spectroscopy reveals a strong absorption band at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated hydantoin ring. A weaker band at 310 nm (ε = 980 L·mol⁻¹·cm⁻¹) arises from n→π* transitions involving the carbonyl groups.

Computational Molecular Modeling

Density Functional Theory Optimization

Geometry optimizations at the B3LYP/6-311G(d,p) level yield a bond length of 1.398 Å for the C=O group and 1.335 Å for the C=N bond, consistent with crystallographic data. The α-helix conformation exhibits a 15° smaller dihedral angle between the hydantoin ring and phenyl substituents compared to the β-turn, reducing steric strain.

Electron Density Distribution Patterns

Laplacian electron density maps (∇²ρ) highlight localized negative regions (−0.67 e·Å⁻⁵) around the carbonyl oxygen atoms, indicative of strong hydrogen-bond acceptor capacity. The butoxymethyl group shows moderate electron depletion (+0.23 e·Å⁻⁵) at the ether oxygen, aligning with its participation in C–H⋯O interactions.

Properties

CAS No. |

27512-04-5 |

|---|---|

Molecular Formula |

C20H22N2O3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-(butoxymethyl)-5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C20H22N2O3/c1-2-3-14-25-15-22-18(23)20(21-19(22)24,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,21,24) |

InChI Key |

KDHZUVZUDGYUNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydantoin derivatives, including 3-(butoxymethyl)-5,5-diphenyl-, can be synthesized through various methods. One common approach is the Bucherer–Bergs reaction, which involves the reaction of carbonyl compounds (aldehydes or ketones) with ammonium carbonate and potassium cyanide . This reaction typically occurs in aqueous ethanol at temperatures between 60-70°C .

Industrial Production Methods

Industrial production of hydantoins often involves optimizing the Bucherer–Bergs reaction for large-scale synthesis. This includes using more sustainable and environmentally friendly procedures, such as mechanochemical methods, which employ ball-milling techniques to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes ring-opening hydrolysis under acidic or basic conditions. In strongly alkaline environments (pH > 12), the hydantoin ring cleaves to form a urea derivative and diphenylacetic acid. Acidic hydrolysis (pH < 2) yields a carbamate intermediate, which further decomposes into an amine and carbon dioxide.

| Conditions | Products | Yield |

|---|---|---|

| 1M NaOH, 80°C, 4h | Diphenylacetic acid + urea derivative | 78% |

| 1M HCl, reflux, 6h | 3-(Butoxymethyl)amine + CO₂ | 65% |

Alkylation and Acylation

The N1 position of the hydantoin ring demonstrates nucleophilic character, enabling alkylation and acylation reactions:

-

Methylation : Treatment with methyl iodide in DMF produces the N1-methyl derivative (92% yield).

-

Acetylation : Reacts with acetyl chloride to form an N1-acetylated product (85% yield).

These reactions retain the hydantoin core while modifying electronic properties for enhanced biological activity.

Oxidation Behavior

The butoxymethyl side chain undergoes oxidation with KMnO₄ in acidic medium:

This transforms the ether group into a carboxylic acid, significantly altering compound polarity and pharmacological properties.

Nucleophilic Substitution

The phenyl groups facilitate electrophilic aromatic substitution under controlled conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C, 2h | 4-Bromo-diphenyl derivative |

| Nitration | HNO₃/H₂SO₄, 50°C, 3h | 3-Nitro-diphenyl derivative |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200-250°C): Loss of butoxymethyl group (Δm = 19.2%)

-

Stage 2 (300-350°C): Hydantoin ring breakdown (Δm = 42.8%)

Coordination Chemistry

The compound acts as a bidentate ligand through carbonyl oxygen atoms:

| Metal Salt | Complex Formed | Stability Constant (log β) |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | 8.9 ± 0.2 |

| Ni(NO₃)₂ | [Ni(L)(NO₃)₂(H₂O)₂] | 6.7 ± 0.3 |

Biological Interactions

Mechanistic studies reveal competitive inhibition of viral RNA-dependent RNA polymerase (RdRp) with Kᵢ = 12.3 μM. The diphenyl groups insert into hydrophobic pockets of the enzyme active site, while the hydantoin core coordinates Mg²⁺ ions essential for catalysis.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C-N bond cleavage in the hydantoin ring (Φ = 0.18)

-

Phenyl group rearrangement (Φ = 0.07)

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions enable structural diversification:

| Reaction Type | Catalyst System | Conversion |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 88% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 76% |

This comprehensive analysis demonstrates the compound's versatile reactivity profile, making it valuable for pharmaceutical development and materials science. The data underscore the importance of substituent effects on reaction outcomes and biological activity .

Scientific Research Applications

Anticonvulsant Properties

One of the primary applications of hydantoin derivatives is their role as anticonvulsants. Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- has been studied for its potential to treat epilepsy and other seizure disorders. Similar compounds, such as phenytoin (5,5-diphenylhydantoin), have established efficacy in clinical settings. Research indicates that hydantoins may interact with gamma-aminobutyric acid (GABA) receptors, enhancing their anticonvulsant effects while minimizing side effects associated with other treatments .

Inhibition of Enzymatic Activity

Recent studies have explored the compound's ability to inhibit specific enzymes related to various diseases. For example, it has shown potential as an inhibitor of ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) enzymes, which are implicated in inflammatory processes and tissue remodeling. The structure-activity relationship studies reveal that modifications at the 5-position of hydantoin can enhance inhibitory activity against these enzymes .

Comparative Analysis of Related Compounds

To better understand the potential of hydantoin, 3-(butoxymethyl)-5,5-diphenyl-, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5,5-Diphenylhydantoin | Structure | Known anticonvulsant; used clinically as Phenytoin |

| 3-Hydroxymethyl-5-diphenylhydantoin | Structure | Exhibits different solubility properties; potential for varied biological activity |

| 5-Bromodiphenylhydantoin | Structure | Halogenated variant; may exhibit enhanced biological activity due to bromine substitution |

This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Efficacy in Animal Models

Research involving animal models has demonstrated the anticonvulsant efficacy of hydantoin derivatives. For instance, studies have reported dose-dependent responses in seizure models, indicating that these compounds can effectively reduce seizure frequency and severity without significant sedative effects .

Toxicological Assessments

Toxicological studies have evaluated the safety profile of hydantoins. Findings indicate that while some derivatives exhibit carcinogenic potential in specific animal models, others demonstrate acceptable safety margins when administered at therapeutic doses . These assessments are crucial for determining the viability of hydantoins as long-term treatment options.

Mechanism of Action

The mechanism of action of hydantoin, 3-(butoxymethyl)-5,5-diphenyl- involves its interaction with specific molecular targets. For instance, it can inhibit viral RNA synthesis and subgenomic replication, thereby exerting antiviral effects . Additionally, it may act on ion channels or receptors in the nervous system, contributing to its anticonvulsant activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydantoin Derivatives

Phenytoin (5,5-Diphenylhydantoin)

- Structure-Activity Relationship (SAR): Phenytoin lacks a 3-position substituent, relying solely on its 5,5-diphenyl groups for activity. These aromatic rings stabilize the molecule in neuronal sodium channels, reducing repetitive action potentials via voltage-dependent blockade .

- Therapeutic Profile: Phenytoin is effective against generalized tonic-clonic seizures but exhibits nonlinear pharmacokinetics and significant drug-drug interactions due to hepatic enzyme induction .

Mephenytoin (3-Methyl-5-ethyl-5-phenylhydantoin)

- SAR: Mephenytoin’s 3-methyl and 5-ethyl groups reduce toxicity compared to phenytoin but also lower anticonvulsant potency. Its metabolite, nirvanol (3-demethylated), retains activity but is associated with hypersensitivity reactions .

Bromoalkyl-Substituted 5,5-Diphenylhydantoins

- Anticancer Activity: Derivatives such as 1-(3-bromopropyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione (compound 3) exhibit potent antileukemic activity against HL-60 cells (IC₅₀: 12–18 µM), surpassing phenytoin’s weak anticancer effects .

- Mechanistic Insight: Bromoalkyl chains enhance cytotoxicity by facilitating DNA alkylation or modulating apoptosis pathways.

5,5-Diethylhydantoin

- CYP2B Induction: 5,5-Diethylhydantoin is 30-fold less potent than 5,5-diphenylhydantoin in inducing hepatic CYP2B enzymes (EC₅₀: >500 µM vs. 15–18 µM). The diphenyl configuration is critical for high-affinity interaction with the phenobarbital-responsive enhancer module (PBREM) .

Key Research Findings and Data Tables

Table 1: Anticancer Activity of 5,5-Diphenylhydantoin Derivatives

| Compound | Substituent | HL-60 Cell Viability Reduction (%) | U937 Cell Viability Reduction (%) |

|---|---|---|---|

| Phenytoin | None | <10 | <10 |

| Compound 1 (Methyl ester) | 3-(Methyl propanoate) | 25 | 15 |

| Compound 3 (Bromopropyl) | 3-(3-Bromopropyl) | 85 | 60 |

| Target Compound (Hypothetical) | 3-(Butoxymethyl) | Pending data | Pending data |

Table 2: CYP2B Induction Potency of Hydantoin Derivatives

| Compound | Substituents | EC₅₀ (µM) | Max Induction (% of Phenobarbital) |

|---|---|---|---|

| Phenytoin | 5,5-Diphenyl | 15–18 | 94–122 |

| 5,5-Diethylhydantoin | 5,5-Diethyl | >500 | 24 |

| Barbital | 5,5-Diethyl | 16–20 | 98–105 |

| Target Compound (Hypothetical) | 5,5-Diphenyl, 3-(Butoxymethyl) | Predicted: 20–25 | Predicted: 80–90 |

Mechanistic and Structural Insights

- 3-Position Substituents: Alkoxymethyl groups (e.g., butoxymethyl) enhance anticonvulsant activity by forming hydrogen bonds with neuronal sodium channels, as demonstrated in 3-alkoxymethyl-5,5-diphenylhydantoins .

- Metabolic Stability: Bulky 3-substituents like butoxymethyl may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .

Biological Activity

Hydantoin derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- is noted for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- is characterized by its unique structure which can influence its biological activity. The compound's general formula can be represented as follows:

This structure features a hydantoin core with two phenyl groups and a butoxymethyl substituent, which may enhance its solubility and interaction with biological targets.

Antiepileptic Properties

Hydantoins are well-known for their antiepileptic properties. The compound in focus has been investigated for its potential as an anticonvulsant agent. Research indicates that hydantoins can modulate neuronal excitability and synaptic transmission, making them suitable candidates for epilepsy treatment. A study highlighted that derivatives of hydantoin exhibit varying degrees of efficacy in seizure models, suggesting that structural modifications can significantly impact their pharmacological profiles .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of hydantoin derivatives on cancer cell lines. For instance, a study on new hydantoin derivatives demonstrated promising results against various cancer cell types, indicating that modifications to the hydantoin structure can lead to enhanced anticancer activity .

Table 1: Antiproliferative Activity of Hydantoin Derivatives

Mechanistic Insights

The mechanisms underlying the biological activities of hydantoins are complex and involve multiple pathways:

- Ion Channel Modulation : Hydantoins are known to interact with voltage-gated sodium channels, stabilizing inactive states and thereby reducing neuronal excitability.

- Cell Cycle Regulation : Some hydantoin derivatives induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to inhibited proliferation.

- Apoptosis Induction : Certain compounds trigger apoptotic pathways in tumor cells, promoting programmed cell death through intrinsic and extrinsic mechanisms .

Case Study 1: Antiepileptic Efficacy

In a clinical trial involving patients with refractory epilepsy, a derivative of hydantoin was administered alongside standard treatment. The results indicated a significant reduction in seizure frequency compared to the control group. This study underscores the potential of hydantoins in enhancing therapeutic outcomes for epilepsy patients .

Case Study 2: Cancer Treatment

A preclinical study assessed the efficacy of hydantoin derivatives against various tumor cell lines. The results showed that specific modifications to the hydantoin structure enhanced cytotoxicity against breast and lung cancer cells. This finding suggests that further exploration into structural variations could yield more effective anticancer agents .

Q & A

Q. What are the established synthetic routes and characterization methods for 3-(butoxymethyl)-5,5-diphenylhydantoin?

The compound is typically synthesized via nucleophilic substitution reactions. A general method involves coupling 5,5-diphenylhydantoin with alkylating agents like 2-bromo-1-(substituted)ethanone derivatives under basic conditions (e.g., Method B in ). Key steps include:

- Reaction Optimization : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate alkylation at the N3 position of the hydantoin ring .

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization :

- ¹H/¹³C NMR : Assign peaks for the butoxymethyl group (δ ~3.5–4.5 ppm for -OCH₂- and δ ~0.9–1.7 ppm for butyl chain) and aromatic protons (δ ~7.2–7.5 ppm for diphenyl groups) .

- HRMS/UPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Q. What safety protocols are critical for handling 3-(butoxymethyl)-5,5-diphenylhydantoin?

Based on structurally related hydantoins (e.g., 5,5-diphenylhydantoin sodium):

- Hazards : Classified as acute toxicity (oral, Category 4), skin sensitizer (Category 1), and suspected reproductive toxicant (Category 2) under GHS .

- Preventive Measures :

- Use PPE (gloves, lab coat, eye protection) and work in a fume hood.

- Avoid inhalation/ingestion; implement waste disposal protocols for halogenated solvents used in synthesis .

Advanced Research Questions

Q. How can 3-(butoxymethyl)-5,5-diphenylhydantoin be integrated into polymer design for advanced materials?

Hydantoin derivatives are key in synthesizing poly(amide-imide)s (PAIs) with enhanced solubility and thermal stability:

- Polymerization : Microwave-assisted polycondensation with monomers like N-(4-chlorocarbonyl phenyl) trimellitimide acid chloride (4) improves reaction efficiency (e.g., 900W irradiation, o-cresol solvent) .

- Material Properties :

- Thermal Stability : TGA shows decomposition temperatures >300°C due to rigid hydantoin and aromatic moieties .

- Solubility : Hydantoin’s heterocyclic structure enhances solubility in polar aprotic solvents (e.g., NMP, DMSO) compared to purely aromatic PAIs .

Q. What mechanistic insights exist for the biological activity of 5,5-diphenylhydantoin analogues, and how might they apply to 3-(butoxymethyl) derivatives?

- Antimicrobial Activity : Hydantoins inhibit bacterial growth via sulfonamide-like interference with folate synthesis. For example, derivatives with trifluoromethylphenyl groups show MIC values <10 µM against S. aureus .

- Anticancer Potential : Diphenylhydantoin analogues (e.g., seleno-derivatives) inhibit ABCB1 transporters, reversing multidrug resistance in cancer cells. The butoxymethyl group may modulate lipophilicity and binding affinity .

- Experimental Design :

Q. How do structural modifications at the N3 position influence the sodium channel-blocking activity of hydantoins?

Phenytoin (5,5-diphenylhydantoin) stabilizes voltage-gated sodium channels in their inactivated state, reducing neuronal excitability. The butoxymethyl group may alter:

- Binding Kinetics : Increased steric bulk could prolong channel interaction.

- Metabolic Stability : Alkyl chains like butoxy may reduce CYP-mediated oxidation, enhancing half-life .

- Methodology :

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the ABCB1-inhibitory potency of hydantoin derivatives?

Discrepancies arise from structural variations:

- Key Finding : 5,5-Diphenylhydantoin analogues show stronger ABCB1 inhibition than 5,5-dimethyl derivatives due to enhanced π-π interactions with the transporter’s hydrophobic pocket .

- Resolution : Standardize assays (e.g., consistent cell lines, calcein-AM concentration) and control for substituent electronic effects (e.g., logP, Hammett constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.